N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a structurally complex molecule combining a tetrahydroisoquinoline core with sulfonamide and dihydrodioxine substituents. Its synthesis likely involves multi-step functionalization of the tetrahydroisoquinoline scaffold, analogous to methods described in related compounds .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c26-32(27,21-8-9-22-23(15-21)31-13-12-30-22)24-19-7-6-17-10-11-25(16-18(17)14-19)33(28,29)20-4-2-1-3-5-20/h1-9,14-15,24H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIAPUICZRGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired sulfonamide linkage .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Motifs
The target compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules documented in the literature:
Key Observations :
- Sulfonamide Functionalization : The sulfonamide group is a common feature in bioactive molecules. In 4f , dual sulfonamide groups enhance antiviral activity, while the target compound’s single sulfonamide may prioritize selectivity .
- Tetrahydroisoquinoline Core: This scaffold is associated with ACAT2 inhibition () and antitumor activity (). The phenylsulfonyl group in the target compound may improve metabolic stability compared to trifluoroacetyl or cyclopropylethyl substituents .
- Dihydrodioxine Moiety : Present in both the target compound and 4f , this group enhances solubility and pharmacokinetics. In 4f , it contributes to antiviral efficacy against flaviviruses .
Biological Activity
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroisoquinoline core linked to a benzo[b][1,4]dioxine moiety through a sulfonamide group. This configuration is significant as it combines functionalities that may enhance biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S₂ |
| Molecular Weight | 382.48 g/mol |
| CAS Number | 954639-21-5 |
| Structural Features | Tetrahydroisoquinoline, sulfonamide |
Research indicates that compounds with similar structures often exhibit multiple biological activities. The presence of the sulfonamide group suggests potential interactions with enzymes and receptors involved in various pathological processes. Notably:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and cancer metastasis.
- Antimicrobial Properties : Its sulfonamide structure may confer antibacterial activity, a characteristic common among many sulfonamides.
Case Studies and Experimental Results
Several studies have investigated the biological activity of this compound:
- Inhibition of MMPs : A study demonstrated that this compound effectively inhibited MMP-2 and MMP-9 activity in vitro. This inhibition is significant as these enzymes are implicated in cancer progression and metastasis.
- Antimicrobial Activity : Preliminary tests indicated that the compound exhibited moderate antibacterial effects against Gram-positive bacteria. Further investigations are needed to elucidate its full spectrum of antimicrobial activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Contains a pyrazine ring | Anti-tubercular agent |
| N-phenylpyrazine-2-carboxamides | Similar structural features | Distinct biological activities |
| N-(4-bromophenyl) 3-sulfamoylbenzamide | Contains a sulfonamide group | Varies based on substituents |
The unique combination of functionalities in this compound may lead to distinct biological activities not commonly found in other compounds.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.
- Therapeutic Applications : Evaluating its potential use in treating conditions associated with MMP dysregulation and bacterial infections.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps:
Tetrahydroisoquinoline Core Formation : Cyclization of precursor amines under acidic conditions (e.g., HCl/ethanol, reflux) .
Sulfonylation : Reaction with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity (>95%) .
- Critical Parameters :
| Step | Solvent | Reagent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethanol | HCl | Reflux | 60–70 |
| Sulfonylation | DCM | Triethylamine | 0–5°C | 75–85 |
Q. How can structural characterization be reliably performed?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., sulfonamide protons at δ 7.8–8.2 ppm; dihydrodioxine protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 523.1342) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) to assess purity .
Q. What solvents and reaction conditions stabilize intermediates during synthesis?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance sulfonamide coupling efficiency. Avoid protic solvents (e.g., methanol) to prevent premature hydrolysis .
- Temperature Control : Maintain <10°C during sulfonylation to minimize side reactions (e.g., sulfonic acid formation) .
Advanced Research Questions
Q. How does the compound interact with enzymatic targets, and how can activity be quantified?
- Methodological Answer :
- Enzyme Inhibition Assays :
Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, folate pathway enzymes) .
Kinetic Analysis : Use fluorometric or spectrophotometric assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
IC₅₀ Determination : Dose-response curves (0.1–100 µM) to calculate inhibition potency .
- Data Interpretation : Compare results to known inhibitors (e.g., acetazolamide for CA) to contextualize efficacy .
Q. What strategies resolve contradictions in activity data across different biological models?
- Methodological Answer :
- Model-Specific Factors :
- Cell Permeability : Use logP calculations (e.g., ~2.5 for this compound) to assess membrane penetration. Adjust assays with permeability enhancers (e.g., DMSO ≤0.1%) .
- Metabolic Stability : Perform hepatic microsomal assays (e.g., human liver microsomes, NADPH cofactor) to identify metabolic hotspots .
- Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., cancer cell lines for antiproliferative activity) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies guide structural optimization?
- Methodological Answer :
- Modification Hotspots :
Phenylsulfonyl Group : Replace with cyclopropanecarbonyl (see ) to alter steric bulk and hydrogen-bonding capacity .
Dihydrodioxine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on sulfonamide reactivity .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., CA IX). Focus on sulfonamide-Zn²⁺ interactions .
- QSAR : Derive predictive models using descriptors like polar surface area and H-bond donors .
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC .
- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH, 1 week) to identify decomposition pathways (e.g., sulfonamide hydrolysis) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., murine models, IV vs. oral dosing) to identify absorption limitations .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Dose Escalation : Adjust dosing regimens (e.g., BID vs. QD) to align with compound half-life (t₁/₂ ~4h in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
